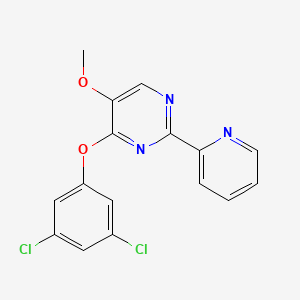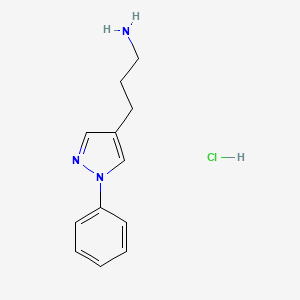
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine, also known as DCMPP, is a synthetic organic compound found in a variety of chemical and biological applications. It is a pyrimidine derivative, which is a type of heterocyclic molecule consisting of four carbon atoms and two nitrogen atoms in a fused ring system. DCMPP has been used in the synthesis of a variety of compounds and has been studied for its potential applications in the medical field.
科学的研究の応用
Hybrid Catalysts in Synthesis
Pyranopyrimidine scaffolds, similar in structure to the compound , are crucial for medicinal and pharmaceutical applications due to their synthetic versatility and bioavailability. Research highlights the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine derivatives. These catalysts offer a greener, more efficient pathway for creating compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory and Pharmacological Effects
Pyrimidines exhibit a broad spectrum of pharmacological effects, including anti-inflammatory properties. The anti-inflammatory effects are attributed to their action on key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. Research developments in the synthesis and study of pyrimidine derivatives underline their potential as potent anti-inflammatory agents, providing a pathway for the development of new therapeutic agents (Rashid et al., 2021).
Environmental Applications
Studies on the treatment of wastewater from the pesticide industry reveal the significance of understanding the chemical interactions and treatment options for compounds containing pyrimidine structures. The research suggests that biological processes and granular activated carbon are effective in removing toxic pollutants, underlining the importance of chemical research in environmental protection and remediation (Goodwin et al., 2018).
Optoelectronic Materials
Research on quinazolines and pyrimidines, including compounds similar to the one , points to their utility in creating novel optoelectronic materials. The incorporation of these structures into π-extended conjugated systems has led to materials that exhibit promising photo- and electroluminescence properties. This area of research offers insights into the development of materials for organic light-emitting diodes and other electronic devices, highlighting the versatility of pyrimidine derivatives in materials science (Lipunova et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,5-dichlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-22-14-9-20-15(13-4-2-3-5-19-13)21-16(14)23-12-7-10(17)6-11(18)8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYIISGHJNPKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)
![2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2553866.png)
![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)
![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2553874.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2553882.png)

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)